molecular formula C5H4N4O B156870 IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE CAS No. 138840-83-2

IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE

Cat. No.: B156870
CAS No.: 138840-83-2
M. Wt: 136.11 g/mol
InChI Key: VSGVGDSJPKKZPF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one is a heterocyclic compound that features a fused ring system comprising an imidazole ring and a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzimidazole with cyanogen bromide, followed by cyclization in the presence of a base. Another approach involves the condensation of 2-aminobenzimidazole with formamide under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE oxides.

    Reduction: Formation of reduced derivatives with hydrogenated ring systems.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Imidazo[1,2-a][1,3,5]triazin-4(8H)-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyrimidines. These compounds share a similar fused ring system but differ in the nature and position of the nitrogen atoms within the rings. The unique structure of IMIDAZO[1,2-A]-1,3,5-TRIAZIN-4(8H)-ONE imparts distinct chemical and biological properties, making it a valuable compound for various applications.

List of Similar Compounds

  • Imidazo[1,2-a]pyrazine
  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-b][1,2,4]triazine

Properties

IUPAC Name

3H-imidazo[1,2-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-3-7-4-6-1-2-9(4)5/h1-3H,(H,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGVGDSJPKKZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)NC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568264
Record name Imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138840-83-2
Record name Imidazo[1,2-a][1,3,5]triazin-4(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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